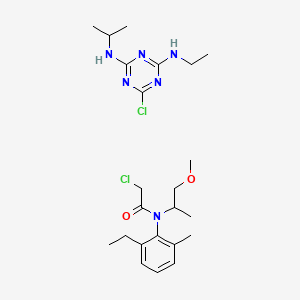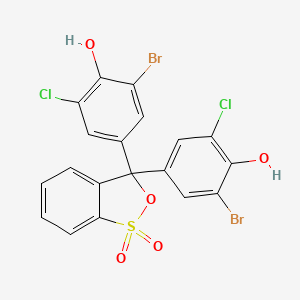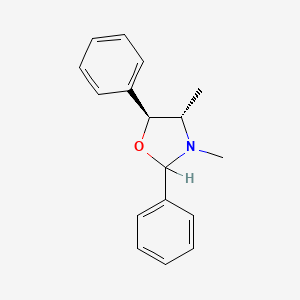
Einsteinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einsteinium atom is an actinoid atom and a f-block element atom.
A man-made radioactive actinide with atomic symbol Es, and atomic number 99. Its known isotopes range in mass number from 240-258. Its valence can be +2 or +3. This compound was originally discovered in the debris from a thermonuclear explosion in 1952.
Wissenschaftliche Forschungsanwendungen
Vaporization Studies and Thermodynamics :
- Einsteinium's cohesive energy, crucial in determining its valency, has been studied through vaporization experiments. Measurements of partial pressures of this compound over an alloy have led to insights into its thermodynamics, contributing to a better understanding of its chemical behavior (Kleinschmidt et al., 1984).
Complexation Thermodynamics :
- Research on this compound's complexation with aminopolycarboxylate ligands has shown that it follows similar trends to earlier actinides. This study provides valuable insights into the thermodynamics and structural characteristics of this compound in chemical reactions (Kelley et al., 2018).
Ionization Potential :
- The first ionization potential of this compound has been determined using resonance ionization mass spectroscopy, providing essential data for understanding its electronic structure (Peterson et al., 1998).
Alpha Decay Properties :
- Studies on the alpha decay properties of light this compound isotopes have been conducted, contributing to the knowledge of its nuclear characteristics and stability (Yuichi et al., 1989).
Laser Spectroscopy :
- Laser resonance ionization spectroscopy on this compound isotopes has provided insights into their nuclear structure, including hyperfine structure analysis and determination of nuclear magnetic dipole moments (Nothhelfer et al., 2022).
Magnetic Properties :
- Quantitative measurements of this compound's magnetic properties have been made, which are crucial for understanding its behavior in various chemical and physical states (Huray et al., 1984).
Cyclotron Experiments :
- Experiments on the creation of this compound and fermium in a cyclotron have provided valuable information about the synthesis and characteristics of these elements (Guseva et al., 1956).
Metal Studies :
- Research on thin films of this compound metal has contributed to the understanding of its divalent nature and phase characteristics (Haire & Baybarz, 1979).
Structural and Spectroscopic Characterization :
- A study characterized a coordination complex of this compound, providing insights into its bonding, luminescence, and spectroscopic characteristics (Carter et al., 2021).
Nuclear Decay Properties :
- Investigations into the decay properties of light this compound isotopes have enhanced our understanding of their nuclear decay pathways and stability (Ahmad et al., 1970).
Eigenschaften
CAS-Nummer |
7429-92-7 |
|---|---|
Molekularformel |
Es |
Molekulargewicht |
252.083 g/mol |
IUPAC-Name |
einsteinium |
InChI |
InChI=1S/Es |
InChI-Schlüssel |
CKBRQZNRCSJHFT-UHFFFAOYSA-N |
SMILES |
[Es] |
Kanonische SMILES |
[Es] |
| 7429-92-7 | |
Synonyme |
Einsteinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)
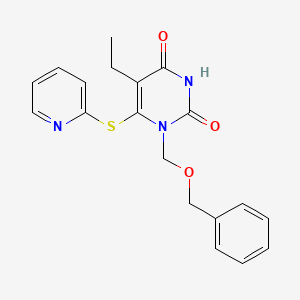
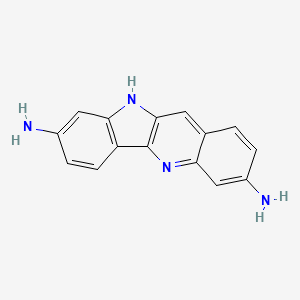


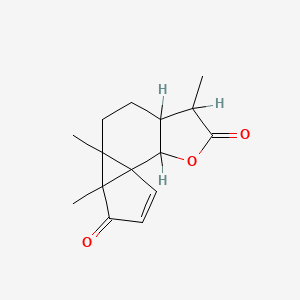
![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)

